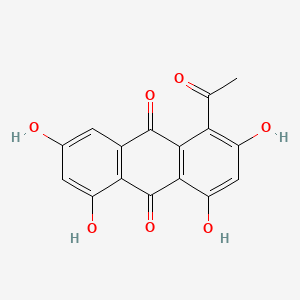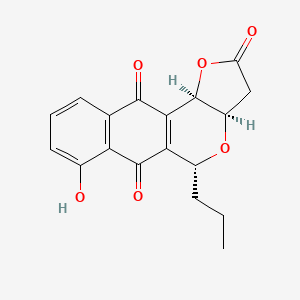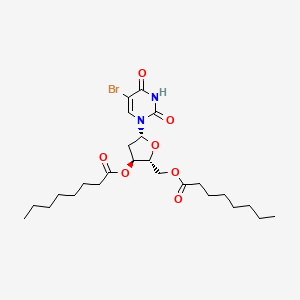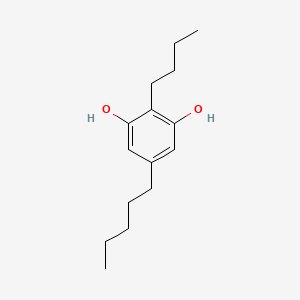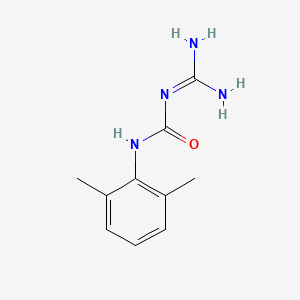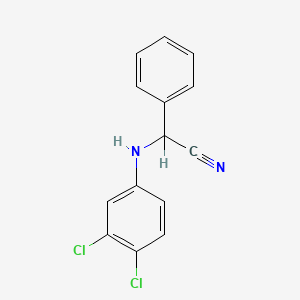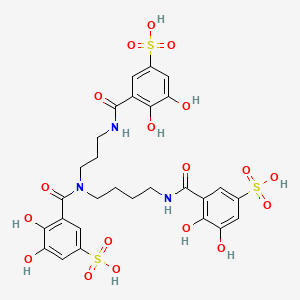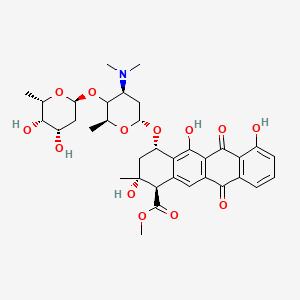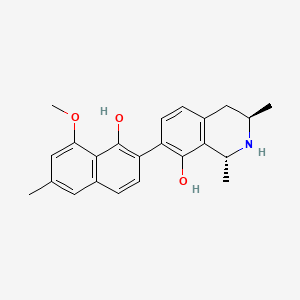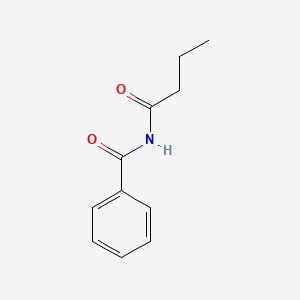
N-Butyrylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyrylbenzamide is a N-acylamide. It derives from a benzamide.
Wissenschaftliche Forschungsanwendungen
1. Ortho-Directed Lithiation in Organic Chemistry
N-Butyrylbenzamide and similar compounds are significant in organic chemistry, especially in the process of ortho-directed lithiation, a technique used for the ortho-functionalization of masked aromatic carboxylic acids. The reaction of N-pyridylbenzamides with n-butyllithium, a close relative of N-Butyrylbenzamide, has demonstrated perfect selectivity in the lithiation of anilides (Jóźwiak et al., 2004).
2. Computational Investigations in Undergraduate Chemistry Education
N-Butyrylbenzamide has been used in educational settings to teach students about the applications and limitations of computational chemistry. A specific study involved students predicting the mechanism of the Ritter reaction for the formation of N-t-butylbenzamide, a closely related compound (Hessley, 2000).
3. Hydrogen Bonding Studies in Amides
Research on N-Butyrylbenzamide has also included studies on hydrogen bonding in amides. Infrared spectroscopy has been utilized to understand the self-association of N-butylbenzamides through hydrogen bonding, providing insights into the thermodynamic parameters and spectroscopic characteristics of this self-association (Nikolić et al., 1992).
4. Photocatalytic Degradation Studies
N-Butyrylbenzamide derivatives have been studied in the context of photocatalytic degradation. Research has been conducted to investigate the degradation of compounds like propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide), providing insights into the effectiveness of different photocatalysts (Torimoto et al., 1996).
5. Development of Sensitive Biosensors
N-Butyrylbenzamide and its derivatives have been used in the development of biosensors. For instance, a study describes the use of modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode for the electrocatalytic determination of glutathione and piroxicam, demonstrating the utility of such compounds in biosensor technology (Karimi-Maleh et al., 2014).
Eigenschaften
CAS-Nummer |
7473-90-7 |
|---|---|
Produktname |
N-Butyrylbenzamide |
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
N-butanoylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-2-6-10(13)12-11(14)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
IZASOBLABHUGCO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCCC(=O)NC(=O)C1=CC=CC=C1 |
Andere CAS-Nummern |
7473-90-7 |
Synonyme |
N-butyrylbenzamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




